molecular formula C11H10O4 B14621606 5,8-Dimethoxycoumarin CAS No. 57585-52-1

5,8-Dimethoxycoumarin

Cat. No.: B14621606
CAS No.: 57585-52-1
M. Wt: 206.19 g/mol
InChI Key: YITSCFOPPAUZLM-UHFFFAOYSA-N
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Description

5,8-Dimethoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This compound is known for its presence in various plants and its potential biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,8-Dimethoxycoumarin can be synthesized through several methods. One common approach involves the use of dimethoxysalicylaldehyde as a starting material. The synthesis typically involves the reaction of dimethoxysalicylaldehyde with a phosphorane reagent in N,N-diethylaniline under reflux conditions . This method yields this compound in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethoxycoumarin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the coumarin ring, potentially leading to dihydrocoumarins.

    Substitution: Substitution reactions can introduce different functional groups into the coumarin structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated coumarins, while reduction can produce dihydrocoumarins.

Scientific Research Applications

5,8-Dimethoxycoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 5,8-Dimethoxycoumarin: this compound stands out due to its specific biological activities, particularly its potential in cancer therapy and its ability to modulate insulin and amylin secretion. Its unique interaction with molecular targets like 5-HT3 receptors further distinguishes it from other coumarins.

Properties

CAS No.

57585-52-1

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5,8-dimethoxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-13-8-4-5-9(14-2)11-7(8)3-6-10(12)15-11/h3-6H,1-2H3

InChI Key

YITSCFOPPAUZLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=O)OC2=C(C=C1)OC

Origin of Product

United States

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